1-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine
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Overview
Description
1-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine is a complex organic compound featuring a piperazine core substituted with a nitro group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Coupling Reaction: The nitro-substituted oxadiazole is then coupled with a phenylpiperazine derivative using a suitable coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and coupling reactions to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Electrophilic Reagents: Chlorine, bromine, sulfuric acid.
Cyclization Agents: Phosphorus oxychloride, acetic anhydride.
Major Products:
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of halogenated or sulfonated derivatives.
Cyclization: Formation of fused heterocyclic compounds.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Materials Science: Used in the synthesis of polymers and advanced materials due to its stable aromatic and heterocyclic structures.
Biology and Medicine:
Biological Probes: Used in the design of fluorescent probes for imaging and diagnostic purposes.
Industry:
Dyes and Pigments: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Agriculture: Potential use as a precursor for agrochemicals.
Mechanism of Action
The compound’s mechanism of action in biological systems involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the oxadiazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules.
Comparison with Similar Compounds
- 1-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-methylpiperazine
- 1-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-ethylpiperazine
Uniqueness: 1-{2-Nitro-4-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-3-propan-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-15(2)20-22-21(29-23-20)16-8-9-18(19(14-16)26(27)28)25-12-10-24(11-13-25)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTAZITZTLBXMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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